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Compound of Interest

Compound Name:
2-Cyclopropylquinoline-4-

carboxylic acid

Cat. No.: B044906 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclopropylquinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry. The

following sections detail the compound's structural data obtained through various analytical

techniques, outline the experimental protocols for acquiring this data, and illustrate the

analytical workflow.

Molecular and Physical Properties
2-Cyclopropylquinoline-4-carboxylic acid has the molecular formula C₁₃H₁₁NO₂ and a

molecular weight of 213.23 g/mol .[1][2] It typically presents as a solid and is noted for its

applications in the development of small molecule inhibitors and other advanced chemical

frameworks.[1]
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Property Value

Molecular Formula C₁₃H₁₁NO₂

Molecular Weight 213.23 g/mol [1][2]

Monoisotopic Mass 213.07898 Da[3]

Physical State Solid[1][4]

Purity Typically ≥98%[1]

Spectroscopic Data Analysis
Spectroscopic analysis is crucial for confirming the structure and purity of synthesized

compounds. The data below has been compiled from various sources to provide a detailed

structural profile of 2-Cyclopropylquinoline-4-carboxylic acid.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad

singlet at a high chemical shift (around 12 δ) in ¹H NMR spectra.[5][6] The carboxyl carbon

typically absorbs in the 165 to 185 δ range in ¹³C NMR spectra.[5][6]

Table 1: ¹H NMR Data Data for 2-Cyclopropylquinoline-4-carboxylic acid is available but

specific peak assignments were not found in the provided search results. A representative

dataset would include signals for the cyclopropyl, quinoline, and carboxylic acid protons.

Table 2: ¹³C NMR Data ChemicalBook indicates the availability of ¹³C NMR data, but specific

shifts were not detailed in the search results.[7] A typical spectrum would show distinct peaks

for the cyclopropyl carbons, the nine carbons of the quinoline ring, and the carboxylic acid

carbon.

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The predicted monoisotopic mass is 213.07898 Da.[3] High-resolution mass

spectrometry (HRMS) is essential for confirming the molecular formula. The main

fragmentation pathways for quinoline-4-carboxylic acids often involve the loss of the carboxyl

group (COOH) or carbon dioxide (CO₂).[8]
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Table 3: Predicted Mass Spectrometry Data

Adduct m/z

[M+H]⁺ 214.08626

[M+Na]⁺ 236.06820

[M-H]⁻ 212.07170

[M]⁺ 213.07843

(Data sourced from PubChemLite, predicted using CCSbase)[3]

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-
Cyclopropylquinoline-4-carboxylic acid, the key characteristic absorptions are from the

carboxylic acid group.

Table 4: Characteristic IR Absorption Bands

Functional Group Absorption Region (cm⁻¹) Description

O–H Stretch (Carboxylic Acid) 3300 - 2500
Very broad band due to

hydrogen bonding.[5][9][10]

C=O Stretch (Carboxylic Acid) 1760 - 1690 Strong, intense band.[5][9]

C–O Stretch 1320 - 1210 Medium intensity band.[9]

O–H Bend 1440 - 1395 & 950 - 910 Medium intensity bands.[9]

UV-Vis spectroscopy provides information about the electronic transitions within conjugated

systems. The quinoline ring system, being an extended aromatic system, is expected to show

strong absorbance in the UV region. The presence of the carbonyl group can also contribute to

the UV-Vis spectrum, often showing a weak n→π* transition around 270-300 nm.[11]

Conjugation between the quinoline ring and the carboxylic acid group will influence the position

of the λₘₐₓ.[11] Carboxylic acids themselves typically show an absorption maximum around

210 nm.[12]
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Synthesis and Experimental Protocols
A common and effective method for synthesizing quinoline-4-carboxylic acids is the Doebner

reaction.[13][14] This three-component reaction provides a straightforward route to the desired

molecular scaffold.

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

For the synthesis of 2-Cyclopropylquinoline-4-carboxylic acid, the reactants would be

aniline, cyclopropanecarbaldehyde, and pyruvic acid.
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Aniline

Doebner Reaction
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2-Cyclopropylquinoline-
4-carboxylic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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